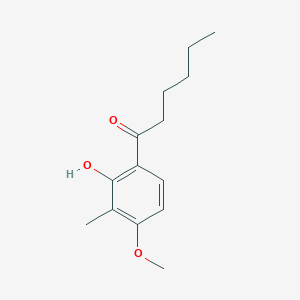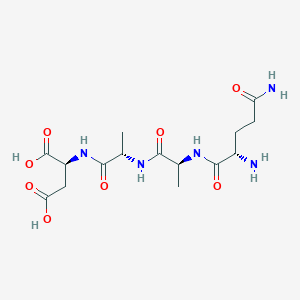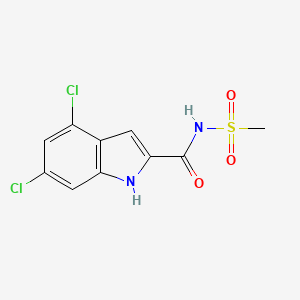
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- typically involves the activation of the carboxyl group and its subsequent reaction with amines to form the carboxamide. Common reagents used in this process include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . The reaction conditions often involve the use of solvents like methanol and toluene, with catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as mentioned above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxamide, N-cycloheptyl-4,6-dimethyl-: Known for its activity against drug-resistant Mycobacterium tuberculosis.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- stands out due to its unique combination of chemical groups, which confer specific biological activities and chemical reactivity.
Properties
CAS No. |
648417-07-6 |
|---|---|
Molecular Formula |
C10H8Cl2N2O3S |
Molecular Weight |
307.15 g/mol |
IUPAC Name |
4,6-dichloro-N-methylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-18(16,17)14-10(15)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3,(H,14,15) |
InChI Key |
UGGNFFRAMDPWAD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




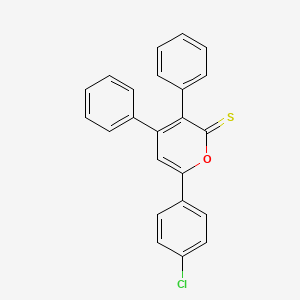
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)

![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)

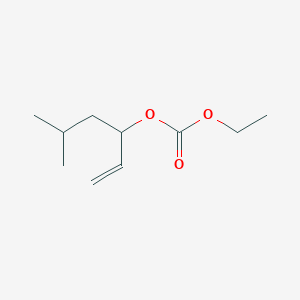
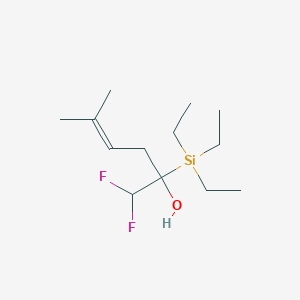
![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)

